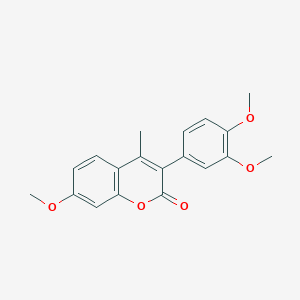

3-(3,4-dimethoxyphenyl)-7-methoxy-4-methyl-2H-chromen-2-one

CAS No.: 720674-23-7

Cat. No.: VC6566360

Molecular Formula: C19H18O5

Molecular Weight: 326.348

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 720674-23-7 |

|---|---|

| Molecular Formula | C19H18O5 |

| Molecular Weight | 326.348 |

| IUPAC Name | 3-(3,4-dimethoxyphenyl)-7-methoxy-4-methylchromen-2-one |

| Standard InChI | InChI=1S/C19H18O5/c1-11-14-7-6-13(21-2)10-16(14)24-19(20)18(11)12-5-8-15(22-3)17(9-12)23-4/h5-10H,1-4H3 |

| Standard InChI Key | GPDCGNOQPXVFPO-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2)OC)C3=CC(=C(C=C3)OC)OC |

Introduction

Structural Characteristics and Molecular Identity

The compound belongs to the chromen-2-one family, characterized by a benzopyran-4-one core. Its molecular formula is C₁₉H₁₈O₅, with a molecular weight of 326.34 g/mol. The structure features:

-

A 3,4-dimethoxyphenyl substituent at position 3 of the chromone ring.

-

A methoxy group at position 7.

-

A methyl group at position 4.

This substitution pattern distinguishes it from simpler coumarins, potentially enhancing its bioavailability and target specificity . Comparative analysis with analogs such as 3-(3,4-dimethoxyphenyl)-7-methoxy-2H-chromen-2-one (molecular weight: 314.34 g/mol) highlights the influence of the 4-methyl group on steric and electronic properties.

Synthesis and Derivatization Pathways

While no explicit synthesis route for this compound is documented, analogous methods for related chromones suggest a multi-step approach:

Condensation and Cyclization

The core chromone structure is typically synthesized via Kostanecki-Robinson reaction, involving condensation of substituted benzaldehydes with methyl ketones. For this compound, 3,4-dimethoxybenzaldehyde would react with a 7-methoxy-4-methylcoumarin precursor under basic conditions (e.g., NaOH/K₂CO₃).

Functionalization

The 4-methyl group may be introduced via Friedel-Crafts alkylation or through the use of pre-methylated intermediates. Methoxy groups are generally installed via nucleophilic substitution or protection/deprotection strategies .

Physicochemical Properties

Key properties inferred from structural analogs include:

Solubility

-

Lipophilicity: The methoxy and methyl groups enhance lipid solubility, favoring membrane permeability. LogP values for similar compounds range from 2.8–3.5 .

-

Aqueous Solubility: Limited solubility in water (<0.1 mg/mL) but improved in polar aprotic solvents (e.g., DMSO).

Stability

-

Thermal Stability: Decomposition above 250°C, consistent with chromone derivatives .

-

Photostability: Susceptible to UV-induced degradation due to the conjugated chromone system .

Biological Activities and Mechanisms

Though direct bioactivity data for this compound is unavailable, structurally related coumarins exhibit:

Antimicrobial Effects

-

Bacterial Growth Inhibition: Methoxy-rich coumarins show activity against Staphylococcus aureus (MIC: 6.6–13.2 µM) via membrane disruption .

Antioxidant Capacity

-

Radical Scavenging: Ortho-methoxy groups enhance ROS neutralization, with EC₅₀ values <20 µM in DPPH assays.

Computational and In Silico Insights

Molecular docking studies of analogous compounds reveal:

Target Engagement

-

Strong binding to cyclooxygenase-2 (COX-2) (ΔG: -7.42 kcal/mol) and topoisomerase I (ΔG: -8.1 kcal/mol), suggesting anti-inflammatory and anticancer mechanisms .

Pharmacokinetics

-

ADME Properties: Predicted intestinal absorption >80%, blood-brain barrier penetration (logBB: -0.3), and hepatic metabolism via CYP3A4 .

Applications and Future Directions

Therapeutic Development

-

Oncology: As a lead compound for dual topoisomerase/kinase inhibitors.

-

Antimicrobials: Synergistic formulations with β-lactam antibiotics.

Material Science

-

Fluorescent Probes: Chromone’s inherent fluorescence (λem: 450 nm) suits bioimaging applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume